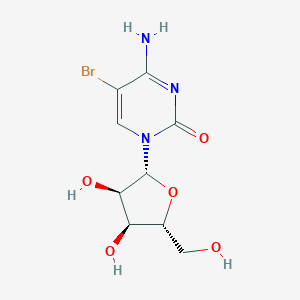

5-Bromocytidine

Descripción general

Descripción

5-Bromocytidine is an indispensable biomedicine compound that holds immense promise for combating viral infections and cancer . It functions as a nucleoside analog, effectively impeding the replication of viral RNA and DNA . Its integration into cellular nucleic acids and subsequent interference with their synthesis inflict cytotoxicity upon cancer cells .

Synthesis Analysis

5-Bromocytidine can be synthesized through direct halogenation of nucleosides . The stabilizing effect of bromine residues does not depend significantly upon sequence or Br-Br proximity in the chain . The effect of ethylene glycol upon Tm is similar for both helices, suggesting that differential solvation of C and BC is probably not the source of the stabilizing effect of bromine .

Molecular Structure Analysis

The molecular formula of 5-Bromocytidine is C9H12BrN3O5 . It has an average mass of 322.113 Da and a monoisotopic mass of 320.996033 Da .

Chemical Reactions Analysis

5-Bromocytidine is a radiosensitizer that sensitizes solid tumors when incorporated into genomic DNA . It forms a 1:1 complex with polyinosinic acid (I) and poly-5-bromocytidylic acid (IX), characterized by several spectroscopic methods .

Physical And Chemical Properties Analysis

5-Bromocytidine is a solid substance that should be stored under inert gas . It has a molecular weight of 322.11 . The boiling point is predicted to be 555.4±60.0°C, and the melting point is 183-185°C . The density is predicted to be 2.28±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Radiosensitization in Cancer Therapy

5-Bromocytidine is used as a radiosensitizer in cancer therapy . Radiosensitizers are substances that make tumor cells more sensitive to radiation therapy. When 5-Bromocytidine is incorporated into genomic DNA, it enhances the effect of radiation therapy on solid tumors . This is particularly useful in the treatment of cancers that are resistant to radiation.

Electron Induced DNA Degradation

5-Bromocytidine plays a role in electron induced DNA degradation . This process is important in understanding the effects of radiation on DNA, particularly during radiotherapy. The degradation mechanism involves hydrogen transfer from a neighboring nucleotide or environment .

Cytosine-specific Chemical Probing of DNA

5-Bromocytidine is used in cytosine-specific chemical probing of DNA . This technique involves the reaction of bromide ion and monoperoxysulfate (KHSO5, Oxone), leading to scission of single-stranded DNA after piperidine treatment . This method is useful for examining the exposure of a non-duplex cytosine base in folded DNA structures .

DNA Sequencing

5-Bromocytidine can be used in DNA sequencing . The bromination of cytosine and formation of a piperidinelabile site are observed when two simple salts, KBr and KHSO5, are allowed to react with single-stranded oligodeoxynucleotides . This technique is advantageous as it avoids the use of liquid Br2 itself .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Bromocytidine is a pyrimidine nucleoside . It primarily targets viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral drugs.

Mode of Action

5-Bromocytidine interacts with its targets by inhibiting the replication of influenza virus in cell culture . It does this by acting as a potent inhibitor of viral RNA-dependent RNA polymerases .

Biochemical Pathways

5-Bromocytidine affects the biochemical pathways involved in viral replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the synthesis of viral RNA, thereby preventing the replication of the virus .

Result of Action

The primary result of 5-Bromocytidine’s action is the inhibition of viral replication. This is achieved by its interaction with RNA-dependent RNA polymerases, leading to the disruption of viral RNA synthesis . This can lead to a decrease in viral load and potentially help in the treatment of viral infections.

Action Environment

The action of 5-Bromocytidine can be influenced by various environmental factors. For instance, it has been shown to be a radiosensitizer, meaning it can enhance the effects of radiation therapy . This suggests that its efficacy could be influenced by the presence of radiation. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and action.

Propiedades

IUPAC Name |

4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDXGYQCVPZEJE-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430887 | |

| Record name | 5-bromocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromocytidine | |

CAS RN |

3066-86-2 | |

| Record name | 5-Bromocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

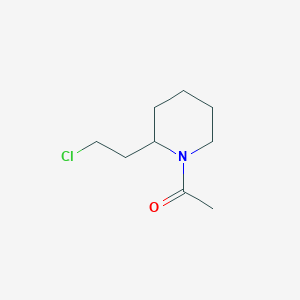

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)